molecular formula C13H8F2O2 B1598121 4-(2,4-difluorophenyl)benzoic Acid CAS No. 331760-41-9

4-(2,4-difluorophenyl)benzoic Acid

Cat. No. B1598121
M. Wt: 234.2 g/mol
InChI Key: DGHGRAZWNAQANC-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)benzoic acid, also known as 2,4-difluorobenzoic acid, is an organic compound composed of a benzene ring with two fluorine atoms substituted for hydrogen atoms. It is a white solid that is insoluble in water but soluble in organic solvents. This compound has a wide range of applications in industry and research, including synthesis of pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis.

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, a compound similar to 4-(2,4-difluorophenyl)benzoic Acid, have been studied for their potential as antimycotic agents . They were assayed in vitro against eight fungal strains .
  • Methods of Application: The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid . These were then assayed in vitro against eight fungal strains .
  • Results: The antifungal activity of the derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Suppression of Virulence Phenotypes in Staphylococcus aureus

  • Scientific Field: Microbiology
  • Summary of Application: Diflunisal, a compound containing a 2,4-difluorophenyl group, has been shown to inhibit S. aureus virulence factor expression . A library of structural analogues was evaluated for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Methods of Application: The study involved evaluating a library of structural analogues for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Results: The positions of the phenyl, hydroxyl, and carboxylic moieties and the presence or type of halogen (F vs. Cl) influenced the efficacy of compounds in suppressing hemolysis, proteolysis, and biofilm virulence phenotypes .

Postoperative Pain Management

  • Scientific Field: Pharmacology
  • Summary of Application: Diflunisal, a compound containing a 2,4-difluorophenyl group, is marketed in tablet form for treating mild to moderate postoperative pain .
  • Methods of Application: The study involved administering Diflunisal in tablet form to patients experiencing mild to moderate postoperative pain .
  • Results: The results of this application are not specified in the source .

Inhibiting Staphylococcus aureus Virulence Factor Expression

  • Scientific Field: Microbiology
  • Summary of Application: Diflunisal, a compound containing a 2,4-difluorophenyl group, has been shown to inhibit S. aureus virulence factor expression . A library of structural analogues was evaluated for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Methods of Application: The study involved evaluating a library of structural analogues for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Results: The positions of the phenyl, hydroxyl, and carboxylic moieties and the presence or type of halogen (F vs. Cl) influenced the efficacy of compounds in suppressing hemolysis, proteolysis, and biofilm virulence phenotypes .

Postoperative Pain Management

  • Scientific Field: Pharmacology
  • Summary of Application: Diflunisal, a compound containing a 2,4-difluorophenyl group, is marketed in tablet form for treating mild to moderate postoperative pain .
  • Methods of Application: The study involved administering Diflunisal in tablet form to patients experiencing mild to moderate postoperative pain .
  • Results: The results of this application are not specified in the source .

Inhibiting Staphylococcus aureus Virulence Factor Expression

  • Scientific Field: Microbiology
  • Summary of Application: Diflunisal, a compound containing a 2,4-difluorophenyl group, has been shown to inhibit S. aureus virulence factor expression . A library of structural analogues was evaluated for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Methods of Application: The study involved evaluating a library of structural analogues for their efficacy to modulate virulence phenotypes in a panel of clinically relevant S. aureus isolates in vitro .
  • Results: The positions of the phenyl, hydroxyl, and carboxylic moieties and the presence or type of halogen (F vs. Cl) influenced the efficacy of compounds in suppressing hemolysis, proteolysis, and biofilm virulence phenotypes .

properties

IUPAC Name

4-(2,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHGRAZWNAQANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374246
Record name 4-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-difluorophenyl)benzoic Acid

CAS RN

331760-41-9
Record name 4-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331760-41-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Combine 4-carbomethoxyphenylboronic acid (1.021 g, 5.67 mmol), 1-bromo-2,4-difluorobenzene (1.000 g, 5.181 mmol.), Pd(OAc)2 (0.113 g, 0.50 mmol), triphenylphosphine (0.149 g, 0.505 mmol), and sodium carbonate (1.664 g, 0.568 mmol). Purge the reaction vessel with argon. Add dimethylformamide (20 mL) and water (2.0 mL) with stirring. Place sealed reaction in an 80° C. oil bath and allow to stir for 24 hours. Cool reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter, and evaporate. Purification by flash column chromatography yields 2′,4′-difluorobiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in dioxane (5 mL) and add 5M sodium hydroxide (1 mL). Stir vigorously at 50° C. for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 300 mg (24.7%) of the title compound. MS (m/e): 233.0 (M−).
Name
Quantity
0 (± 1) mol
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reactant
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5 mL
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solvent
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1 mL
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reactant
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0 (± 1) mol
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Yield
24.7%

Synthesis routes and methods II

Procedure details

Dissolve 2′,4′-difluoro-biphenyl-4-carboxylic acid methyl ester (0.426 g, 1.716 mmol) in THP (5 mL) and add a solution of NaOH (0.164 g, 4.12 mmol) in water (5.0 mL). Stir the mixture for 3 d at 40° C. Concentrate in vacuo to remove THF, add 1.0M HCl until pH 2, adsorb the mixture onto silica gel, and subject the mixture to flash column chromatography (40 g column, eluting with 50% ethyl acetate/n-hexane to 100% ethyl acetate) to yield the desired-product (0.373 g, 93%). mass spectrum (m/e): 233.3 (M−1).
Quantity
0.426 g
Type
reactant
Reaction Step One
Name
Quantity
0.164 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

0.098 ml of 1 N lithium hydroxide solution was added to a solution of 0.051 g of ethyl 2′,4′-difluorobiphenyl-4-carboxylate in 1 ml THF/water (1:1), and the mixture was stirred at room temperature overnight. 5% hydrochloric acid was used to neutralize the solution, which was concentrated in vacuo, and the residue was purified by preparative HPLC.
Quantity
0.098 mL
Type
reactant
Reaction Step One
Name
ethyl 2′,4′-difluorobiphenyl-4-carboxylate
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Chan, HK Lee, L Wang, S Chaili, YQ Xiong… - Antibiotics, 2023 - mdpi.com
Invasive methicillin-resistant Staphylococcus aureus (MRSA) infections are leading causes of morbidity and mortality that are complicated by increasing resistance to conventional …
Number of citations: 6 www.mdpi.com

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